REACTION_CXSMILES
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[O:1]([C:8]1[CH:9]=[C:10]([CH:13]=[CH:14][CH:15]=1)[CH2:11]Cl)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[NH:16]1[CH2:21][CH2:20][NH:19][CH2:18][CH2:17]1>C1COCC1>[O:1]([C:8]1[CH:9]=[C:10]([CH:13]=[CH:14][CH:15]=1)[CH2:11][N:16]1[CH2:21][CH2:20][NH:19][CH2:18][CH2:17]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1
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Name
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|
Quantity
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5 g
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Type
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reactant
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Smiles
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O(C1=CC=CC=C1)C=1C=C(CCl)C=CC1
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Name
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Quantity
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11.8 g
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Type
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reactant
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Smiles
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N1CCNCC1
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Name
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|
Quantity
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6.14 mL
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Type
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solvent
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Smiles
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C1CCOC1
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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Synthesized
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Type
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CUSTOM
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Details
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Purification with flash column chromatography on silica gel (gradient, 4:1 to 1:4 EtOAc:MeOH)
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Type
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CUSTOM
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Details
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afforded 5{11} (5.72 g, 93%) as a light yellow oil
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Name
|
|
Type
|
|
Smiles
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O(C1=CC=CC=C1)C=1C=C(CN2CCNCC2)C=CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |